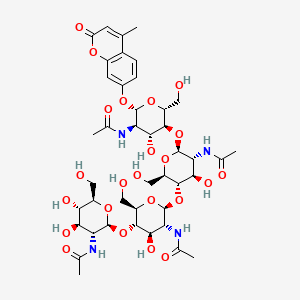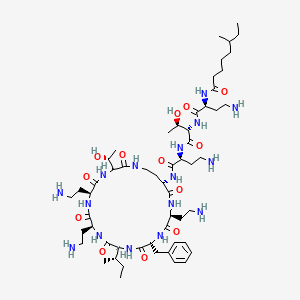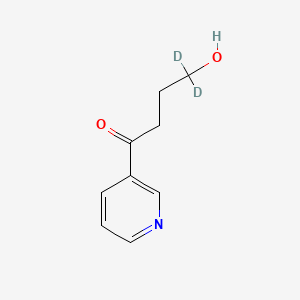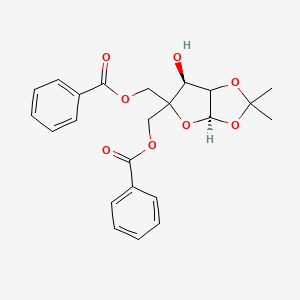
5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose is a biomedical compound with benzoyl and isopropylidene components . It has a molecular weight of 428.43 and a molecular formula of C23H24O8 .
Physical and Chemical Properties Analysis
This compound appears as a crystalline solid . It is soluble in dichloromethane and ethyl acetate . The melting point is between 148-150°C .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose serves as a versatile intermediate in the synthesis of various chemical compounds. Its applications in scientific research primarily involve the synthesis of nucleoside analogues, carbohydrate derivatives, and other complex molecules with potential biological activities.
Synthesis of Nucleoside Analogues : The compound has been used in the synthesis of 4'-branched nucleosides, which are significant in the study of antiviral and anticancer nucleoside analogues. For instance, the condensation of 1,2-di-O-acetyl-3-O-methanesulphonyl-4-benzoyloxymethyl-5-O-benzoyl-D-xylofuranose with trimethylsilyl derivatives of nucleobases in the presence of stannic chloride has resulted in corresponding nucleosides, highlighting its role in the development of novel therapeutic agents (Surzhikov, 1994).
Regioselective Cycloaddition Reactions : The compound is involved in regioselective cycloaddition reactions, such as the [3+2] cycloaddition with chalcones, leading to the formation of 1,2,3-triazoles. This reaction pathway is essential for synthesizing compounds with potential biological activities, showcasing the compound's utility in creating diverse molecular architectures (Singh, Pandey, & Tripathi, 2010).
Synthesis of Antithrombotic Agents : Research has shown the conversion of D-xylose into 3-O-benzoyl-5-S-benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose, leading to the synthesis of compounds with significant antithrombotic activity. This demonstrates the compound's application in creating molecules with specific therapeutic benefits, especially in cardiovascular diseases (Bozo, Boros, Kuszmann, Gács-Baitz, & Párkányi, 1998).
Synthesis of Sugar Moiety Substituted Nucleosides : The compound has been utilized in the synthesis of sugar moiety substituted nucleosides, providing a pathway to explore novel nucleoside analogues with potential biological activities. This area of research is crucial for the development of new drugs and therapeutic agents (Murray & Prokop, 1970).
Synthesis of Polyhydroxylated Derivatives : The compound has facilitated the synthesis of novel polyhydroxylated derivatives of indolizidine and quinolizidine, which are important in the study of natural products and potential pharmaceuticals. This application underscores the compound's utility in synthesizing complex structures found in nature (Gębarowski & Sas, 2001).
Propriétés
IUPAC Name |
[(3aR,6S)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O8/c1-22(2)29-17-18(24)23(31-21(17)30-22,13-27-19(25)15-9-5-3-6-10-15)14-28-20(26)16-11-7-4-8-12-16/h3-12,17-18,21,24H,13-14H2,1-2H3/t17?,18-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPIPCAFIWGEHH-VLQCZPCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2C(O1)[C@@H](C(O2)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724601 |
Source


|
| Record name | {(3aR,6S)-5-[(Benzoyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl}methyl benzoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153914-97-7 |
Source


|
| Record name | {(3aR,6S)-5-[(Benzoyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl}methyl benzoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

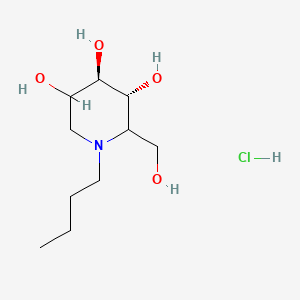
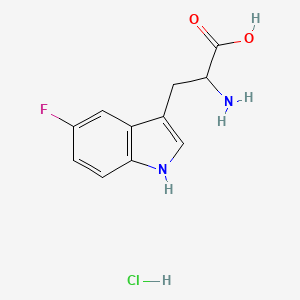
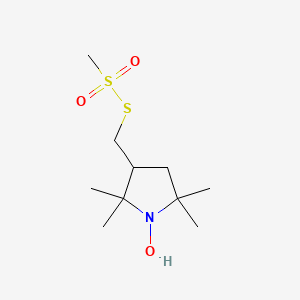
![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)

